molecular formula C22H31N3O4 B2999952 3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide CAS No. 1340772-20-4

3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide

Cat. No.: B2999952
CAS No.: 1340772-20-4
M. Wt: 401.507
InChI Key: NMINNYHEJYYZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide features a benzamide core substituted with diethoxy groups at the 3- and 4-positions of the phenyl ring. The amide nitrogen is linked to a cyclohexyl group bearing a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position. This structure combines aromatic, heterocyclic, and aliphatic motifs, making it relevant for pharmaceutical and materials science applications. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in drug design, while the diethoxy groups modulate electronic and steric properties .

Properties

IUPAC Name

3,4-diethoxy-N-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-5-27-17-11-10-16(14-18(17)28-6-2)20(26)24-22(12-8-7-9-13-22)21-23-19(15(3)4)25-29-21/h10-11,14-15H,5-9,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMINNYHEJYYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthetic methodologies, and inferred properties.

Structural Modifications in Benzamide Derivatives

Compound Name Substituents on Benzamide Oxadiazole Substituent Cyclohexyl/Piperidinyl Modifications Key References
3,4-Diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide (Target) 3,4-diethoxy 3-(propan-2-yl) Cyclohexyl
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide 3,4,5-trimethoxy 3-(thiophen-3-yl) Cyclohexyl
{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate Methanesulfonate 3-(propan-2-yl) Piperidin-4-yl (methanesulfonate)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N/A N-(2-hydroxy-1,1-dimethylethyl)
  • Oxadiazole Variations: Replacing the isopropyl group with thiophene () introduces aromaticity, which may improve π-π stacking interactions but reduce metabolic stability. Cyclohexyl vs.

Biological Activity

3,4-diethoxy-N-{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide is a compound of interest due to its potential biological activities. The structure features a benzamide core substituted with an oxadiazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against resistant strains of bacteria such as Neisseria gonorrhoeae and Staphylococcus aureus . The presence of the oxadiazole moiety in this compound suggests potential antibacterial activity.

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
HSGN-237Neisseria gonorrhoeae0.25 µg/mL
HSGN-238Staphylococcus aureus0.5 µg/mL
HSGN-238Listeria monocytogenes0.25 µg/mL

The mechanism by which oxadiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or function. These compounds may also inhibit essential metabolic pathways within the bacteria. The specific mechanism for this compound remains to be elucidated but may involve similar pathways as other oxadiazole derivatives.

Case Studies and Research Findings

Several studies have investigated the efficacy of oxadiazole-containing compounds in treating infections caused by resistant bacteria:

  • Study on Antibacterial Activity : A study published in 2021 highlighted the discovery of novel N-(1,3,4-oxadiazol-2-yl)benzamides with potent activity against multidrug-resistant strains of Neisseria gonorrhoeae. These findings suggest that structural modifications in oxadiazoles can enhance antibacterial properties .
  • Tolerability and Absorption : Another study demonstrated that certain oxadiazole derivatives showed high tolerability in human cell lines and excellent gastrointestinal absorption potential. This characteristic is crucial for developing oral therapeutic agents .
  • Potential for Drug Development : The promising results from various studies indicate that compounds like this compound could serve as lead compounds in drug development targeting resistant bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.